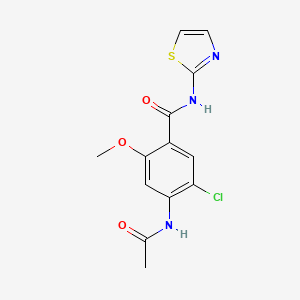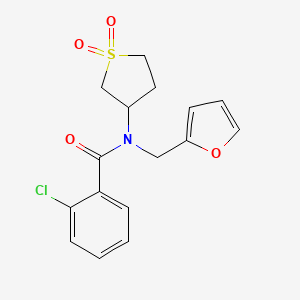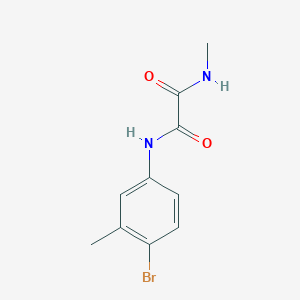![molecular formula C17H13N3OS B4392905 1-PHENYL-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]-1-ETHANONE](/img/structure/B4392905.png)
1-PHENYL-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]-1-ETHANONE
Overview
Description
1-Phenyl-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]ethanone is an organic compound that features a phenyl group attached to a triazinylthio moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-PHENYL-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]-1-ETHANONE typically involves the reaction of 1-phenyl-2-ethanone with a triazinylthio derivative. One common method involves the use of anthranilic acid and isoamyl nitrite to generate 1,2-dehydrobenzene in situ, which then reacts with the triazinylthio compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar reaction conditions as those used in laboratory settings, with optimizations for scale-up and yield improvement.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.
Substitution: The phenyl and triazinylthio groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Phenyl-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 1-PHENYL-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]-1-ETHANONE is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its phenyl and triazinylthio groups. These interactions can modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
2,4-Diamino-6-phenyl-1,3,5-triazine: Shares the triazine core but lacks the phenylthio group.
1-Phenyl-2-ethanone: Similar structure but without the triazinylthio moiety.
6-Phenyl-1,2,4-triazine-3-thiol: Contains the triazine and thiol groups but lacks the ethanone linkage.
Uniqueness: 1-Phenyl-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]ethanone is unique due to the combination of its phenyl, triazinylthio, and ethanone groups, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
1-phenyl-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS/c21-16(14-9-5-2-6-10-14)12-22-17-18-11-15(19-20-17)13-7-3-1-4-8-13/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJDRHCPQDOETA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=N2)SCC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methylphenoxy)acetamide](/img/structure/B4392849.png)
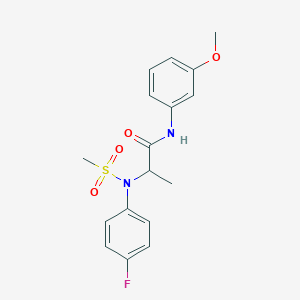
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4392855.png)
![N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-1H-1,2,4-triazole-3-carboxamide](/img/structure/B4392862.png)
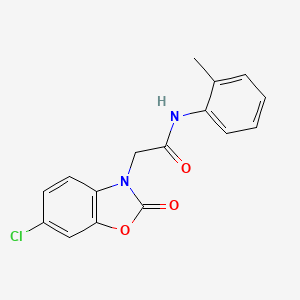
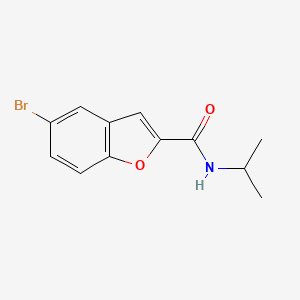
![ethyl {[4-oxido-2-oxo-3-(4-propoxyphenyl)-1(2H)-quinoxalinyl]oxy}acetate](/img/structure/B4392872.png)
![N-(3-{1-[2-(2,3-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FORMAMIDE](/img/structure/B4392879.png)
![N-[3-[(2,2-diphenylacetyl)amino]propyl]pyridine-2-carboxamide](/img/structure/B4392881.png)
